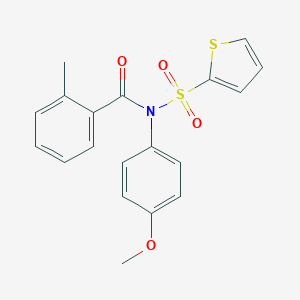![molecular formula C25H20FNO5 B284093 2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide](/img/structure/B284093.png)
2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide, also known as BAY 43-9006, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It was first synthesized by Bayer AG in 1999 and has since been studied extensively for its various applications in cancer treatment and other diseases.
Mécanisme D'action
2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide 43-9006 acts as a multi-kinase inhibitor, targeting several key kinases involved in tumor growth and angiogenesis. It inhibits the activity of RAF kinase, which is involved in the MAPK/ERK signaling pathway, as well as VEGFR and PDGFR, which are involved in angiogenesis. By inhibiting these kinases, this compound 43-9006 can effectively slow down tumor growth and reduce the formation of new blood vessels, thereby preventing the spread of cancer.
Biochemical and Physiological Effects
This compound 43-9006 has been shown to have several biochemical and physiological effects on the body. It can effectively inhibit the activity of several kinases involved in tumor growth and angiogenesis, leading to the suppression of cancer growth. In addition, it can also reduce inflammation and improve immune function, making it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide 43-9006 in lab experiments is its ability to effectively inhibit the activity of several kinases involved in tumor growth and angiogenesis. This makes it an attractive candidate for cancer research, as it can effectively slow down tumor growth and prevent the spread of cancer. However, one of the limitations of using this compound 43-9006 in lab experiments is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of 2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide 43-9006. One potential direction is the development of new analogs and derivatives of this compound 43-9006 with improved pharmacological properties. Another potential direction is the exploration of this compound 43-9006 in combination with other therapies, such as chemotherapy and immunotherapy, to enhance its therapeutic efficacy. Finally, the development of new delivery systems for this compound 43-9006, such as nanoparticles and liposomes, could also enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide 43-9006 involves a multi-step process that begins with the reaction of 2,5-dimethylphenol with 2-chloroacetyl chloride to form 2-(2,5-dimethylphenoxy)acetophenone. This compound is then reacted with 3-hydroxy-4H-chromen-4-one in the presence of a base to form the desired product, this compound 43-9006. The final step involves the introduction of a fluorine atom to the phenyl ring to enhance its pharmacological activity.
Applications De Recherche Scientifique
2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide 43-9006 has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer. It has been shown to inhibit the activity of several kinases involved in tumor growth and angiogenesis, making it an attractive candidate for cancer therapy. In addition, it has also been studied for its potential applications in the treatment of other diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propriétés
Formule moléculaire |
C25H20FNO5 |
|---|---|
Poids moléculaire |
433.4 g/mol |
Nom IUPAC |
2-[3-(2,5-dimethylphenoxy)-4-oxochromen-7-yl]oxy-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C25H20FNO5/c1-15-7-8-16(2)21(11-15)32-23-13-31-22-12-17(9-10-18(22)25(23)29)30-14-24(28)27-20-6-4-3-5-19(20)26/h3-13H,14H2,1-2H3,(H,27,28) |
Clé InChI |
FUUBKDCPMLKEFU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC4=CC=CC=C4F |
SMILES canonique |
CC1=CC(=C(C=C1)C)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284019.png)
![N-(3-{(4-chlorophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-ethyl-2-thienyl)benzamide](/img/structure/B284021.png)
![N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284023.png)
![N-[3-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-5-ethylthiophen-2-yl]benzamide](/img/structure/B284025.png)
![3-methoxy-4-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284028.png)
![3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284029.png)

![N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B284036.png)

![1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284041.png)


